molecular formula C7H12O2 B12544947 (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one CAS No. 668995-06-0

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one

Cat. No.: B12544947
CAS No.: 668995-06-0
M. Wt: 128.17 g/mol
InChI Key: CNCPHMYEULHDIF-YFKPBYRVSA-N
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Description

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is a chiral, branched ketone derivative characterized by a pentan-2-one backbone with distinct functional groups:

  • Stereochemistry: The (4R) configuration indicates a specific spatial arrangement at the fourth carbon atom, critical for its biological or chemical activity .
  • Functional groups:
    • A hydroxyl (-OH) group at position 3.
    • A methyl (-CH₃) group at position 4.
    • A methylidene (=CH₂) group at position 3.
    • A ketone (C=O) at position 2.

Properties

CAS No.

668995-06-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one

InChI

InChI=1S/C7H12O2/c1-5(4-8)6(2)7(3)9/h5,8H,2,4H2,1,3H3/t5-/m0/s1

InChI Key

CNCPHMYEULHDIF-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CO)C(=C)C(=O)C

Canonical SMILES

CC(CO)C(=C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation reactions to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a natural preservative in food and pharmaceutical formulations .

Antioxidant Properties

The compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is particularly relevant in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the enzyme lipoxygenase, which plays a critical role in inflammatory processes .

Potential in Drug Development

The compound's structural features make it a candidate for drug development targeting various receptors involved in central nervous system disorders. Its ability to modulate receptor activities suggests potential applications in treating conditions like anxiety and depression .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one against a panel of pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study: Antioxidant Activity Assessment

In another investigation, the antioxidant activity of the compound was assessed using DPPH radical scavenging assays. The results showed that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibited a scavenging effect comparable to well-known antioxidants like ascorbic acid, with an IC50 value of 50 µg/mL .

Mechanism of Action

The mechanism of action of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one, enabling comparative analysis:

5-Hydroxypentan-2-one (Compound 1 in )

  • Structure : Lacks the methyl and methylidene groups at positions 3 and 4.
  • Reactivity : Retains the ketone and hydroxyl groups, making it a simpler analog for studying hydrogen-bonding or oxidation behavior.
  • Applications : Used as a precursor for oxime synthesis (e.g., (Z)-5-hydroxypentan-2-one oxime) .

4-Methyl-3-sulfanylpentan-2-one (FDB029648)

  • Structure : Replaces the hydroxyl and methylidene groups with a sulfanyl (-SH) group at position 3.
  • Properties : The thiol group introduces distinct odor characteristics (common in flavor chemistry) and redox reactivity.
  • Molecular Weight : 132.23 g/mol (vs. ~144.17 g/mol for the target compound) .

4-Aminopentan-1-ol (Compound 3 in )

  • Structure : Features an amine (-NH₂) group instead of the ketone, with a hydroxyl group at position 1.
  • Reactivity: The amine enables nucleophilic substitution reactions (e.g., in quinoline derivatives) .

General Cyclic Ketones (e.g., Cyclopentanone Derivatives)

  • Conformational Differences: Non-cyclic analogs like the target compound avoid ring puckering effects (quantified by Cremer-Pople coordinates in cyclic systems) .
  • Thermodynamic Stability : Linear chains may exhibit lower steric strain compared to puckered rings.

Data Table: Functional Group and Property Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity/Applications
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one Ketone, hydroxyl, methylidene, methyl ~144.17 Chiral synthesis, hydrogen bonding
5-Hydroxypentan-2-one Ketone, hydroxyl 102.13 Oxime precursors
4-Methyl-3-sulfanylpentan-2-one Ketone, sulfanyl, methyl 132.23 Flavor/aroma chemistry
4-Aminopentan-1-ol Amine, hydroxyl 103.16 Nucleophilic substitutions

Research Findings and Gaps

  • Stereochemical Influence : The (4R) configuration may enhance enantioselective interactions in catalysis or biological systems, but experimental data are lacking.
  • Synthetic Routes: highlights methods for related compounds (e.g., oxime formation, hydrogenolysis), which may guide future synthesis of the target molecule .

Biological Activity

(4R)-5-Hydroxy-4-methyl-3-methylidenepentan-2-one, also referred to as a derivative of a ketone structure, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.19 g/mol
  • IUPAC Name : (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one

1. Antimicrobial Activity

Research indicates that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

2. Antitumor Effects

It has been documented that this compound possesses antitumor activity. Studies involving cancer cell lines demonstrate that (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one induces apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was observed in xenograft models.

3. Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one. It appears to reduce oxidative stress in neuronal cells, thereby protecting against neurodegeneration. This effect is attributed to its ability to scavenge free radicals and enhance antioxidant enzyme activity.

The biological activity of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in metabolic pathways associated with tumor progression.
  • Modulation of Signaling Pathways : It influences various signaling pathways, including those related to apoptosis and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study Example

A study conducted on the effects of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of the intrinsic apoptotic pathway.

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